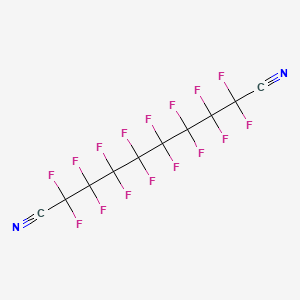

Perfluorosebaconitrile

Description

Contextualization within Perfluorinated Compounds Research

Perfluorosebaconitrile belongs to the broader class of perfluorinated compounds (PFCs), which are characterized by the replacement of all hydrogen atoms with fluorine atoms on a carbon backbone. This substitution imparts exceptional properties, including high thermal stability, chemical inertness, and unique surface characteristics. Research into PFCs has been a dominant theme in materials science for decades, driven by the need for high-performance materials in demanding applications. dtic.mil The study of this compound is a specialized subset of this field, focusing on a dinitrile functionalized molecule, which allows for specific chemical transformations.

The general field of thermally stable organic materials has historically been focused on the synthesis of polymers containing aromatic heterocyclic rings. dtic.mil The exploration of perfluoroalkyl heterocyclic polymers represents a significant area of this research, aiming to create materials with superior thermal and oxidative stability. dtic.mil

Significance in Specialized Chemical Synthesis and Materials Science

This compound serves as a crucial monomer and intermediate in the synthesis of various high-performance polymers. Its dinitrile functionality allows it to participate in cyclization and polymerization reactions to form materials with desirable properties. For instance, it has been utilized in the creation of tetrazole polymers, which are investigated for their potential as thermally stable plastics and high-density propellant binders. google.com The reaction involves the condensation of dinitriles like this compound with diazides. google.com

Furthermore, this compound is a precursor for synthesizing perfluoroalkyl heterocyclic elastomers. dtic.mil These materials are targeted for use as high-temperature elastomers, combining the thermal stability of heterocyclic rings with the flexibility of fluorocarbon chains. dtic.mil The synthesis of these elastomers often involves the conversion of this compound to other reactive intermediates, such as methyl perfluorosebacimidate, which then react with other monomers to form the final polymer. dtic.mildtic.mil

The development of advanced materials for applications in aerospace, automotive, and electronics industries often relies on the unique properties imparted by fluorinated compounds. aprcomposites.com.au Materials science and engineering as a field focuses on the study and enhancement of materials, including the development of novel polymers and composites. aprcomposites.com.au

Evolution of Academic Inquiry and Research Focus

Academic interest in this compound and related compounds emerged from the broader quest for thermally stable polymers that began several decades ago. Early research focused on synthesizing and characterizing new types of polymers with enhanced thermal and oxidative resistance. dtic.mil A significant body of work has been dedicated to synthesizing polymers with aromatic heterocyclic rings, which are known for their stability. dtic.mil

Over time, the research focus has expanded to include the synthesis of more complex polymer architectures, such as perfluoroalkyl heterocyclic elastomers. dtic.mil This evolution was driven by the need for materials that not only withstand high temperatures but also possess flexibility and other specific mechanical properties. dtic.mil The synthesis of these materials has presented numerous challenges, including achieving sufficient molecular weight for good mechanical properties. dtic.mil

More recent research has also explored the potential applications of this compound in other areas, such as in the development of biosensors. A 2015 study investigated the interaction of this compound with an insect odorant binding protein, suggesting its potential use in ligand binding studies for biosensor development. researchgate.net This indicates a broadening of the research scope beyond traditional materials science into the realm of biotechnology.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2342-09-8 scbt.comchemical-suppliers.eu |

| Molecular Formula | C10F16N2 scbt.com |

| Molecular Weight | 452.09 g/mol scbt.comchemical-suppliers.eu |

| Density | 1.673 g/cm³ chemical-suppliers.eu |

| Melting Point | 147-148°C chemical-suppliers.eu |

| Boiling Point | 199.8°C at 760 mmHg chemical-suppliers.eu |

| Flash Point | 74.7°C chemical-suppliers.eu |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F16N2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBPZGPUHIVSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380019 | |

| Record name | Perfluorosebaconitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2342-09-8 | |

| Record name | Perfluorosebaconitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Perfluorosebaconitrile

Direct Synthesis Routes for Perfluorosebaconitrile

The direct synthesis of this compound can be theoretically achieved through electrochemical fluorination (ECF) of its hydrocarbon analog, sebaconitrile (B1670059). ECF is a powerful method for the preparation of a wide range of perfluorinated organic compounds. The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410).

NC-(CH₂)₈-CN + 16HF → NC-(CF₂)₈-CN + 16H₂

This process typically requires specialized equipment due to the corrosive and hazardous nature of hydrogen fluoride. The yield and purity of the final product would depend on various factors, including current density, voltage, temperature, and the concentration of the substrate.

Table 1: Theoretical Parameters for Electrochemical Fluorination of Sebaconitrile

| Parameter | Theoretical Value/Condition |

| Starting Material | Sebaconitrile |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (aHF) |

| Anode Material | Nickel |

| Cathode Material | Steel or Nickel |

| Voltage | 5-6 V |

| Temperature | 0-20 °C |

| Product | This compound |

Processes for Perfluoroalkylthioimidate Preparation

This compound can serve as a precursor for the synthesis of perfluoroalkylthioimidates. These compounds are formed through the reaction of the nitrile groups with mercaptans. The general reaction involves the addition of a thiol (R'SH) to the carbon-nitrogen triple bond of the nitrile in the presence of a base catalyst.

For this compound, the reaction with a mercaptan such as ethanethiol (B150549) (C₂H₅SH) would proceed as follows, yielding a bis(perfluoroalkylthioimidate):

NC-(CF₂)₈-CN + 2 C₂H₅SH → C₂H₅S(C=NH)-(CF₂)₈-(C=NH)SC₂H₅

This reaction is typically carried out under pressure and in the presence of a catalyst, such as an amine or a carbonate salt. The electron-withdrawing nature of the perfluoroalkyl chain enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the thiol.

Table 2: Reaction Conditions for Perfluoroalkylthioimidate Synthesis

| Reactant | Catalyst | Solvent | Temperature | Pressure | Product |

| This compound | Triethylamine | Dioxane | 50-100°C | 2-5 atm | Bis(perfluoroalkylthioimidate) |

| Ethanethiol | Potassium Carbonate | Acetonitrile (B52724) | 60-80°C | 3-6 atm |

Polymerization-Initiated Synthesis

The dinitrile functionality of this compound allows it to be used as a monomer in various polymerization reactions, leading to the formation of novel polymers with high thermal stability and chemical resistance.

Condensation Reactions with Organic Diazides for Tetrazole Polymer Formation

This compound can undergo a [3+2] cycloaddition reaction with organic diazides to form polytetrazoles. The strong electron-withdrawing effect of the perfluoroalkyl backbone activates the nitrile groups towards nucleophilic attack by the azide. This reaction provides a pathway to polymers containing thermally stable tetrazole rings in the main chain.

The general reaction with a generic organic diazide (N₃-R-N₃) can be represented as:

n NC-(CF₂)₈-CN + n N₃-R-N₃ → [-C(=N-N=N-N-R-N=N-N=N-)C-(CF₂)₈-]n

This polymerization is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The resulting polytetrazole would be expected to exhibit excellent thermal stability due to the aromaticity of the tetrazole rings and the strength of the carbon-fluorine bonds.

Ammonia-Catalyzed Polymerization of Dinitriles

The polymerization of dinitriles in the presence of ammonia (B1221849) can lead to the formation of poly(triazine) structures. While specific studies on the ammonia-catalyzed polymerization of this compound are scarce, the general reaction mechanism for dinitriles involves the initial formation of an amidine, which then undergoes further condensation reactions.

The highly electron-deficient nitrile carbons in this compound would be susceptible to attack by ammonia. The resulting bis(amidine) could then undergo cyclotrimerization to form triazine rings, linking the perfluoroalkyl chains into a network polymer. The high thermal and chemical stability of the triazine rings, coupled with the properties of the perfluorinated backbone, would result in a highly robust polymeric material.

Reaction Mechanisms Involving this compound

Nitrile Cyclization and Co-reaction Pathways in Polymer Formation

The polymerization of perfluorinated nitriles, such as this compound, is characterized by complex reaction pathways, primarily involving the cyclization of nitrile groups to form highly stable, cross-linked networks. These reactions are fundamental to the development of high-performance thermosetting polymers with exceptional thermal stability and chemical resistance. The primary mechanism involved in the curing of these resins is the cyclotrimerization of nitrile (-C≡N) groups to form aromatic, heterocyclic triazine rings.

The formation of a stable triazine ring from three nitrile functionalities provides a strong thermodynamic driving force for the polymerization process. This reaction transforms the monomeric or oligomeric perfluorinated nitrile precursors into a rigid, three-dimensional network. The resulting polytriazine structure is responsible for the outstanding high-temperature performance of these materials.

In addition to the principal triazine formation, other co-reaction pathways can occur, particularly in the presence of curing agents, catalysts, or other reactive species. These alternative reactions can influence the final polymer structure and properties. For instance, reactions involving amines can lead to the formation of other nitrogen-containing heterocyclic structures, such as isoindoline (B1297411) and phthalocyanine, especially in the case of aromatic nitriles. While this compound is an aliphatic dinitrile, analogous reactions with impurities or additives cannot be entirely ruled out and may contribute to the complexity of the final polymer network.

The curing process is typically initiated thermally, often requiring elevated temperatures to overcome the activation energy for nitrile cyclization. The reaction kinetics can be influenced by various factors, including the chemical structure of the perfluoroalkyl chain, the presence of catalysts, and the processing conditions.

Research Findings on Nitrile Cyclization

Detailed studies on the curing behavior of nitrile-based resins have elucidated the progression of the cyclization reaction. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed to monitor the extent of the reaction. DSC analysis typically reveals a characteristic exotherm corresponding to the heat released during the triazine ring formation. By tracking the intensity of this exotherm as a function of temperature, key kinetic parameters can be determined.

FTIR spectroscopy allows for the direct observation of the chemical changes occurring during polymerization. The disappearance of the characteristic nitrile absorption peak (around 2240-2260 cm⁻¹) and the appearance of new peaks associated with the triazine ring structure (typically in the region of 1500-1600 cm⁻¹) provide a direct measure of the conversion of nitrile groups.

The table below summarizes typical data obtained from the thermal analysis of nitrile resin curing, illustrating the influence of different amine curing agents on the polymerization process. While this data is based on studies of aromatic phthalonitriles, it provides a valuable reference for understanding the analogous curing behavior of perfluorinated dinitriles like this compound. rsc.org

Table 1: Thermal Curing Properties of Amine/Epoxy Blends with Nitrile Functionality

| Curing System | Peak Exotherm Temperature (°C) | Enthalpy of Reaction (J/g) | Onset of Viscosity Increase (°C) |

|---|---|---|---|

| DDS/ER | 250 | 450 | 210 |

| BDB/ER | 235 | 480 | 195 |

Data presented is illustrative and based on general findings for nitrile-containing thermosets. researchgate.net DDS = 4,4'-diaminodiphenylsulfone, BDB = diamine with one nitrile side chain, APN = phthalonitrile-containing amine, ER = Epoxy Resin.

The data indicates that the presence and type of amine can significantly influence the curing process, lowering the peak exotherm temperature and potentially altering the reaction pathway.

The following table presents a conceptual overview of the reaction stages during the thermal curing of a generic perfluorinated dinitrile.

Table 2: Conceptual Stages of this compound Polymerization

| Stage | Temperature Range (°C) | Key Chemical Events | Resulting Structure |

|---|---|---|---|

| 1. Initiation | 150 - 200 | Initial activation of nitrile groups, potential formation of linear or branched oligomers. | Low molecular weight prepolymers. |

| 2. Propagation | 200 - 280 | Rapid cyclotrimerization of nitrile groups. | Formation of a cross-linked polytriazine network. |

| 3. Vitrification | > 280 | Cessation of significant reaction due to restricted molecular mobility in the highly cross-linked network. | Final cured thermoset polymer. |

This table is a generalized representation and actual temperatures may vary based on specific formulations and conditions.

Advanced Polymer Chemistry and Materials Engineering of Perfluorosebaconitrile Derivatives

Polymeric System Development from Perfluorosebaconitrile

This compound, a perfluorinated aliphatic dinitrile, serves as a key monomer in the synthesis of high-performance fluoropolymers. The electron-withdrawing nature of the perfluoroalkylene chain significantly influences the reactivity of the terminal nitrile groups, enabling their conversion into various heterocyclic structures, which form the basis of thermally stable polymeric systems.

The synthesis of polytriazines from perfluorinated dinitriles represents a significant pathway to creating highly cross-linked, thermally stable polymers. The core of this process lies in the cyclotrimerization of the nitrile functionalities. While direct trimerization of perfluoroalkanedinitriles can be challenging, a common and effective method involves the conversion of the dinitrile to a more reactive intermediate, such as a bis(imidoylamidine).

Research into perfluoroalkylene ether triazine polymers has shown that perfluoroalkylene ether amidines can be readily converted into triazine-linked polymers. This suggests a viable, albeit indirect, route from this compound. The process would first involve the conversion of the nitrile groups of this compound to amidine functionalities. Subsequent reactions of these perfluoroalkylene amidines can lead to the formation of the triazine rings that constitute the polymer backbone.

The formation of polyoxadiazoles from perfluorinated dinitriles like this compound offers another avenue for the creation of high-performance polymers. The 1,3,4-oxadiazole ring is known for its high thermal stability and resistance to oxidative degradation. The synthesis of poly(perfluoroalkylene oxadiazole)s can be achieved through the reaction of perfluorinated dinitriles with dihydrazides or by the multi-step conversion of the dinitrile itself.

One established synthetic route involves the reaction of a perfluorinated dinitrile with hydrazine to form a poly(perfluoroalkylene dihydrotetrazine), which is then oxidized to yield the corresponding poly(perfluoroalkylene oxadiazole). Another approach involves the reaction of the dinitrile with a dihydrazide, followed by a cyclodehydration step to form the oxadiazole ring.

The incorporation of the this compound-derived -(CF₂)₈- segments between the oxadiazole rings would impart flexibility to the polymer chain while maintaining high thermal stability. The structural characterization of these polymers would involve techniques similar to those used for polytriazines, with particular attention to the spectroscopic signatures of the oxadiazole ring. The properties of the resulting polyoxadiazoles are expected to include excellent thermal and oxidative stability, making them suitable for applications in demanding environments.

The conversion of nitrile groups to tetrazole rings is a well-established chemical transformation that can be applied to dinitriles like this compound to create novel polymers. The tetrazole group is known for its high nitrogen content and its potential to act as a proton donor or a ligand for metal coordination. The [2+3] cycloaddition reaction between a nitrile and an azide is the primary method for tetrazole synthesis.

The polymerization of this compound via tetrazole formation would involve reacting it with a diazide compound. This would lead to the formation of a polymer chain linked by bistetrazole units. The resulting polytetrazole would possess a unique combination of properties derived from the perfluoroalkylene segments and the tetrazole rings. These polymers are anticipated to have high thermal stability and potentially interesting ion-exchange or coordination properties.

Investigations into the synthesis of polyvinyltetrazole from polyacrylonitrile have demonstrated the feasibility of converting nitrile-containing polymers to tetrazole-containing polymers. This provides a strong precedent for the potential of this compound to undergo similar polymerization reactions. The reaction conditions, such as the choice of azide, solvent, and temperature, would be critical in controlling the polymerization process and the properties of the final material.

Strategic Co-Polymerization Approaches

To further tailor the properties of polymers derived from this compound, strategic co-polymerization with other monomers can be employed. This approach allows for the fine-tuning of properties such as mechanical strength, flexibility, and processability.

The co-polymerization of this compound with monofunctional perfluorinated nitriles offers a method to control the cross-link density and modify the network structure of the resulting polymers. In the context of polytriazine synthesis, the introduction of a monofunctional nitrile during the cyclotrimerization reaction would act as a chain-capping agent, limiting the extent of cross-linking and leading to a more processable, thermoplastic-like material.

The ratio of the difunctional this compound to the monofunctional nitrile would be a key parameter in determining the final properties of the co-polymer. A higher concentration of the monofunctional nitrile would result in a lower cross-link density and a more flexible material, while a lower concentration would lead to a more rigid and highly cross-linked network. This approach allows for the creation of a family of polymers with a range of properties from a single set of monomers.

| Monomer | Functionality | Role in Co-polymerization | Effect on Polymer Structure |

| This compound | Difunctional | Network Former | Forms cross-links |

| Monofunctional Nitrile | Monofunctional | Chain Terminator/Modifier | Limits cross-linking, controls network density |

Blending this compound with other fluoroaliphatic dinitriles of varying chain lengths is a physical approach to creating hybrid polymer architectures with tailored properties. By melt-blending or solution-blending different perfluorinated dinitriles before polymerization, it is possible to create a polymer network with a distribution of perfluoroalkylene chain lengths between the cross-links.

This approach can be used to modify the mechanical and thermal properties of the resulting polymer. For instance, blending this compound with a shorter-chain perfluorinated dinitrile would likely result in a more rigid material with a higher glass transition temperature. Conversely, blending with a longer-chain dinitrile could enhance flexibility and lower the glass transition temperature. The miscibility of the different dinitriles in the pre-polymer blend would be a critical factor in achieving a homogeneous final polymer network.

| Component 1 | Component 2 | Potential Effect on Blended Polymer |

| This compound | Shorter Chain Fluoroaliphatic Dinitrile | Increased rigidity, higher Tg |

| This compound | Longer Chain Fluoroaliphatic Dinitrile | Increased flexibility, lower Tg |

The development of these hybrid architectures through blending offers a versatile and cost-effective method for producing a range of high-performance materials with customized properties for specific applications.

Role in Fuel Tank Sealant Advancements for Aerospace Applications

No patents, technical papers, or aerospace industry reports were identified that indicate the use of this compound or its derivatives in the formulation of fuel tank sealants. The aerospace industry relies on well-established fluoropolymers and polysulfides for these critical applications, and there is no public record of this compound being incorporated into these materials.

Computational Chemical Sciences and Molecular Modeling of Perfluorosebaconitrile

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for understanding molecular structure and reactivity. Techniques like Density Functional Theory (DFT) are often used to investigate fluorinated compounds. nih.govnih.gov

Binding Energy Calculations and Intermolecular Interaction Analysis

A thorough search of scientific databases and computational chemistry literature yielded no specific studies on the binding energy calculations or intermolecular interaction analysis of Perfluorosebaconitrile. While computational methods for determining these properties in other nitriles and perfluorinated substances have been established, their application to this compound has not been documented in available research. nih.govnih.gov

Molecular Simulation in Biological Systems

Molecular simulations, including docking and molecular dynamics, are crucial for understanding how molecules like PFAS interact with biological systems, such as proteins. chemsociety.org.ngmdpi.com These methods are instrumental in fields like toxicology and biosensor development.

Protein-Ligand Interaction Studies in Biosensor Development

There are no available research articles detailing protein-ligand interaction studies specifically involving this compound for the purpose of biosensor development. While the interaction of other PFAS with proteins like human serum albumin has been investigated, similar analyses for this compound are absent from the literature. chemsociety.org.ngnih.gov General principles of using protein-ligand binding for biosensors are well-established, but have not been applied to this specific compound in published works. nih.gov

Molecular Dynamics Simulations for Conformational and Binding Analysis

No specific molecular dynamics (MD) simulation studies focused on the conformational and binding analysis of this compound were found. MD simulations are frequently used to study the behavior of other PFAS compounds, providing insights into their interactions with materials like clay minerals or their stability in complex with proteins. chemsociety.org.ngprinceton.eduresearchgate.net However, the scientific literature lacks any such simulations performed on this compound.

Predictive Modeling for Materials Design

Predictive modeling uses computational results and machine learning to design new materials with desired properties. This approach is applied to various chemical classes, including polymers and alloys. While there is research on the design of fluorinated polymers and materials for PFAS sorption, no studies were found that specifically use predictive modeling for the design of materials incorporating or interacting with this compound. researchgate.netliberty.edu

Advanced Analytical Methodologies for Perfluorosebaconitrile Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of Perfluorosebaconitrile. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy provide critical information about the molecule's atomic framework and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orghuji.ac.il For this compound (NC-(CF₂)₈-CN), a series of distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the different chemical environments of the fluorine atoms along the perfluoroalkyl chain. The CF₂ groups adjacent to the electron-withdrawing nitrile groups (-CF₂-CN) would appear at a distinct chemical shift compared to the internal CF₂ groups (-CF₂-CF₂-). The wide chemical shift range of ¹⁹F NMR allows for clear resolution of these signals. wikipedia.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups within a molecule. researchgate.net The spectrum of this compound would be characterized by a strong, sharp absorption band typical for the nitrile group (C≡N) stretch, generally found in the 2220-2260 cm⁻¹ region. spectroscopyonline.com Additionally, the spectrum would be dominated by intense absorption bands in the 1150-1300 cm⁻¹ range, which are characteristic of the C-F bond stretching in perfluorinated chains. researchgate.net

The following table summarizes the expected spectroscopic features for this compound based on established data for its constituent functional groups.

| Technique | Functional Group | Expected Observation | Significance |

| ¹⁹F NMR | -CF₂-CN | Distinct chemical shift | Identifies the fluorine atoms alpha to the nitrile group. |

| Internal -CF₂- | Multiple distinct signals | Characterizes the internal perfluoroalkyl chain structure. | |

| FTIR | C≡N (Nitrile) | Strong, sharp peak ~2240 cm⁻¹ | Confirms the presence of nitrile functional groups. spectroscopyonline.com |

| C-F (Perfluoroalkyl) | Intense, broad peaks 1150-1300 cm⁻¹ | Confirms the perfluorinated nature of the carbon backbone. researchgate.net |

Spectroscopic techniques are indispensable for studying the chemical transformations of this compound and elucidating reaction mechanisms. For instance, in a hydrolysis reaction designed to convert the terminal nitrile groups into carboxylic acids (forming perfluorosebacic acid), both FTIR and NMR can be used to monitor the reaction's progress. libretexts.orgpressbooks.pub

By taking measurements over time, FTIR spectroscopy can show the gradual disappearance of the characteristic C≡N stretching peak and the concurrent appearance of a broad O-H stretching band (around 3000 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹) indicative of the carboxylic acid product. youtube.com Similarly, ¹⁹F NMR can track the changes in the chemical environment of the CF₂ group adjacent to the functional group, with the signal for -CF₂-CN shifting as it transforms into -CF₂-COOH. This provides quantitative data on reaction kinetics and helps to confirm the proposed reaction pathway. libretexts.orgpressbooks.pub

Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from complex matrices or from mixtures containing other per- and polyfluoroalkyl substances (PFAS). The choice between gas and liquid chromatography depends on the compound's volatility and polarity. chromatographyonline.com

Gas Chromatography (GC): Given its long carbon chain, this compound may have limited volatility. Therefore, GC analysis might require a derivatization step to convert the polar nitrile groups into less polar, more volatile esters or other suitable functional groups. researchgate.netnih.gov Pyrolysis-GC coupled with mass spectrometry (Py-GC-MS) could also be employed to identify the compound in solid samples by analyzing its specific thermal decomposition products. nih.gov High-resolution capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, are commonly used for separating organofluorine compounds. researchgate.net

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for analyzing non-volatile and polar PFAS. chromatographyonline.comhalocolumns.comchromatographyonline.com this compound, with its polar nitrile end groups, is well-suited for LC analysis. Reversed-phase chromatography using C18 columns is the standard approach, often with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry detection. halocolumns.comsigmaaldrich.com The use of specialized columns with positive charge surfaces can improve the retention of shorter-chain PFAS, and delay columns are often incorporated to prevent interference from PFAS contamination within the LC system itself. halocolumns.comconfex.comhalocolumns.com

The table below outlines typical parameters for an LC-based separation method suitable for long-chain PFAS like this compound.

| Parameter | Specification | Purpose |

| Technique | UHPLC | Provides high resolution and fast analysis times. chromatographyonline.com |

| Column | Reversed-Phase C18 (e.g., Ascentis® Express PFAS) | Standard for separation of long-chain PFAS. sigmaaldrich.com |

| Mobile Phase | A: 10 mM Ammonium acetate in Water B: Methanol/Acetonitrile | Gradient elution separates compounds based on polarity. nih.gov |

| Gradient | 20% B to 95% B over 15 min | Elutes a wide range of PFAS from polar to non-polar. halocolumns.com |

| Flow Rate | 0.4 mL/min | Optimized for column dimensions and particle size. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for quantification. lcms.cz |

Mass Spectrometry for Molecular Identification and Quantification

Mass spectrometry (MS) is a powerful tool for both identifying and quantifying this compound, providing information on its molecular weight and elemental composition. When coupled with a chromatographic system, it offers unparalleled sensitivity and specificity. nist.gov

The mass spectrum of a perfluorinated compound is often characterized by the absence or very low abundance of the molecular ion peak. nist.gov Instead, the spectrum is dominated by fragment ions resulting from the cleavage of C-C and C-F bonds. For this compound, fragmentation of the perfluorinated backbone would likely lead to a series of ions corresponding to the loss of CF₂ units. The fragmentation mechanism for perfluoroalkyl anions often involves complex fluorine shifts after the initial ionization event, leading to a series of stable carbanions. well-labs.comresearchgate.netnih.gov The presence of the nitrile group would also lead to characteristic fragments.

Based on the fragmentation patterns of other fluorinated nitriles and long-chain PFAS, the following table lists potential characteristic ions for this compound in a mass spectrum.

| Ion Fragment | m/z (approx.) | Origin |

| [C₂F₄N]⁻ | 126 | Fragment containing the nitrile group |

| [C₃F₅]⁻ | 131 | Backbone fragment |

| [C₃F₇]⁻ | 169 | Backbone fragment |

| [C₄F₉]⁻ | 219 | Backbone fragment |

| [C₅F₁₁]⁻ | 269 | Backbone fragment |

| [C₇F₁₅]⁻ | 369 | Backbone fragment |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry for complex samples. alfa-chemistry.comchromatographyonline.com For this compound research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used approach. lcms.cz

LC-MS/MS combines the high-resolution separation capabilities of UHPLC with the high sensitivity and selectivity of a triple quadrupole or high-resolution mass spectrometer (like Orbitrap or TOF). lcms.cznih.gov This setup allows for the detection and quantification of this compound at very low concentrations (parts-per-trillion levels) in complex environmental or biological matrices. lcms.cz The first quadrupole selects the precursor ion (e.g., the deprotonated molecule [M-H]⁻), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion for detection. This multiple reaction monitoring (MRM) process drastically reduces background noise and increases confidence in analyte identification. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) is also a valuable hyphenated technique, particularly for identifying volatile and semi-volatile PFAS precursors or for analyzing samples after derivatization. researchgate.netnih.gov

Strategic Analytical Workflow Design for Research Objectives

A successful research program for this compound requires a well-designed analytical workflow that integrates sample preparation, separation, detection, and data analysis to meet specific research goals. chromatographyonline.comchromatographyonline.comnsf.gov

A typical workflow for the analysis of this compound in an environmental water sample would include the following steps:

Sample Collection and Preparation: Water samples are collected in polypropylene (B1209903) containers to avoid contamination. Solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge is commonly used to extract, clean up, and concentrate the analyte from the water matrix, removing interfering substances. nih.gov

Instrumental Analysis: The prepared extract is injected into an LC-MS/MS system. A delay column is used to chromatographically separate the analyte from any background PFAS contamination originating from the instrument's components. confex.comnih.gov

Screening and Identification: For novel compound discovery, high-resolution mass spectrometry (HRMS) is used in a non-targeted screening approach to identify potential fluorinated compounds based on their exact mass and characteristic mass defect. researchgate.netnih.gov

Targeted Quantification: Once identified, a targeted LC-MS/MS method using multiple reaction monitoring (MRM) is developed and validated for accurate quantification. This involves using isotopically labeled internal standards to correct for matrix effects and variations in instrument response. sigmaaldrich.comlcms.cz

Data Processing and Interpretation: Specialized software is used to process the chromatographic and mass spectrometric data. The results are compared against calibration standards for quantification and quality control samples to ensure the accuracy and reliability of the data. nsf.gov

This strategic approach ensures that the analytical results are robust, reliable, and fit for the purpose of the research, whether it is for environmental monitoring, mechanistic studies, or material characterization.

Precursor Chemistry and Derivatives of Perfluorosebaconitrile

Identification of Key Precursor Compounds

The synthesis of perfluorosebaconitrile primarily involves the perfluorination of a suitable hydrocarbon precursor. The most logical and direct precursor is sebaconitrile (B1670059) , the corresponding non-fluorinated dinitrile. The conversion of sebaconitrile to this compound can be achieved through electrochemical fluorination (ECF), a powerful technique for replacing all hydrogen atoms in an organic molecule with fluorine.

Another key precursor is sebacic acid . This dicarboxylic acid can be converted to its corresponding diamide, sebacamide (B1681608) , which can then be dehydrated to sebaconitrile before or during the fluorination process. Alternatively, the diacyl fluoride (B91410) of sebacic acid could be a precursor, which would then be converted to the dinitrile.

The industrial production of per- and polyfluoroalkyl substances (PFAS) often relies on ECF. In this process, the organic substrate is dissolved or emulsified in anhydrous hydrogen fluoride and subjected to an electric current. This method, while effective, can lead to a mixture of linear and branched isomers, as well as some fragmentation of the carbon backbone. Therefore, the purity of the resulting this compound is highly dependent on the reaction conditions and the purity of the starting materials.

Table 1: Key Precursor Compounds for this compound

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Sebaconitrile | NC(CH₂)₈CN | Direct precursor for electrochemical fluorination. |

| Sebacic Acid | HOOC(CH₂)₈COOH | Can be converted to sebacamide or other derivatives prior to fluorination and conversion to the dinitrile. |

| Sebacamide | H₂NOC(CH₂)₈CONH₂ | An intermediate derived from sebacic acid that can be dehydrated to the nitrile. |

Synthesis and Characterization of this compound Derivatives

The two nitrile groups in this compound are reactive sites that can be transformed into a variety of other functional groups, making it a valuable building block for more complex fluorinated molecules.

Fluoroalkylated Nitriles and Related Structures

While this compound is itself a fluoroalkylated dinitrile, its nitrile groups can be further reacted to create other important structures. One significant class of derivatives is perfluoroalkyl amidines . These are synthesized by the reaction of perfluorinated nitriles with amines. For instance, the reaction of a perfluoroalkyl nitrile with an amine in the presence of a suitable catalyst can yield the corresponding N-substituted amidine. This reaction provides a pathway to incorporate the perfluoroalkyl chain into more complex molecular architectures.

Another important transformation of the nitrile group is its conversion to a 1,3,5-triazine ring . The cyclotrimerization of nitriles, including perfluorinated nitriles, can be catalyzed by strong acids or other reagents to form symmetrically substituted triazines. In the case of this compound, this could potentially lead to the formation of polymers or cross-linked materials where the perfluoroalkane chain is linked by triazine rings.

Highly Fluorinated Acetylenes as Model Compounds

While not directly derived from this compound, the synthesis of highly fluorinated acetylenes provides important model compounds and synthetic strategies that are relevant to the chemistry of perfluorinated systems. The synthesis of such compounds often involves the reaction of perfluoroalkyl iodides with acetylenic compounds. These reactions can proceed via free-radical mechanisms and are crucial for creating building blocks for fluorinated polymers and other advanced materials. The study of the reactivity and properties of these highly fluorinated acetylenes can provide insights into the behavior of the perfluoroalkyl chain in this compound and its derivatives.

Table 2: Derivatives and Related Structures of this compound

| Derivative/Related Structure | General Synthesis Method | Potential Application |

| Perfluoroalkyl Amidines | Reaction of perfluorinated nitriles with amines. | Building blocks for pharmaceuticals and materials. |

| Perfluoroalkyl Triazines | Cyclotrimerization of perfluorinated nitriles. | High-performance polymers and cross-linkers. |

| Highly Fluorinated Acetylenes | Reaction of perfluoroalkyl iodides with acetylenes. | Monomers for fluoropolymers. |

Role as a Molecular Probe in Atmospheric Chemistry Research

Perfluorinated compounds (PFCs) are widely used as tracers in atmospheric and oceanic studies due to their chemical inertness, low background concentrations, and high sensitivity of detection. nih.govfigshare.combnl.gov These properties allow scientists to track the movement of air and water masses over long distances. Several cyclic perfluoroalkanes are commonly used for this purpose. nih.govfigshare.com

Given its properties, This compound has the potential to be used as a molecular probe in atmospheric chemistry research. Its high molecular weight and the presence of two nitrogen atoms could provide a unique signature for detection by sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). The detection of various per- and polyfluoroalkyl substances (PFAS), including fluorotelomer alcohols and perfluorinated carboxylic acids, in the atmosphere is an active area of research. nih.govnih.gov

The use of perfluorinated compounds as tracers involves their controlled release into the environment and subsequent detection at various locations to model atmospheric transport and dispersion. bristol.ac.ukresearchgate.net While there is no specific literature detailing the use of this compound for this purpose, its expected properties align with those of established atmospheric tracers. Further research would be needed to validate its suitability, including studies of its atmospheric lifetime and detection limits. The development of new and diverse tracer compounds is crucial for multi-tracer experiments and for distinguishing between different sources of atmospheric transport.

Future Directions and Interdisciplinary Research Outlook

Innovations in Perfluorosebaconitrile Synthesis and Polymerization

The synthesis of perfluorinated dinitriles like this compound has traditionally relied on methods such as electrochemical fluorination. wikipedia.orgmst.edunih.govnih.govnsf.gov Future innovations are likely to focus on developing more efficient, selective, and sustainable synthetic routes. One promising area is the exploration of novel fluorinating reagents and catalytic systems to improve yields and reduce the formation of byproducts. acs.orgresearchgate.net Additionally, advancements in flow chemistry could offer scalable and safer methods for handling the highly reactive intermediates often involved in fluorination reactions. nih.gov

In terms of polymerization, NASA has explored the polymerization of this compound with catalytic amounts of ammonia (B1221849) at approximately 225°C to form polytriazines. nasa.govdtic.mil Future research could investigate alternative polymerization techniques to create a wider range of materials with tailored properties. For instance, plasma polymerization of fluorocarbon monomers is a versatile technique for creating thin, highly cross-linked films with excellent chemical and thermal stability. sibran.ru Another avenue for innovation is the use of enzymatic polymerization, which could offer a more environmentally friendly approach to producing fluorinated polymers. rsc.org The development of reversible-deactivation radical polymerization (RDRP) techniques for fluorinated monomers could also provide precise control over polymer architecture, leading to well-defined block copolymers and other advanced structures.

| Research Area | Potential Innovations | Key Benefits |

| Synthesis | Novel fluorinating agents, advanced catalytic systems, flow chemistry | Higher yields, improved selectivity, enhanced safety, scalability |

| Polymerization | Plasma polymerization, enzymatic polymerization, RDRP techniques | Novel material properties, environmentally friendly processes, precise control over polymer architecture |

Expanded Applications in Advanced Functional Materials

Polymers derived from this compound, such as perfluoroalkylene triazine elastomers, have been investigated by NASA for their potential use as high-temperature sealants and elastomers in aerospace applications. nasa.govnasa.govdtic.mil These materials exhibit a broad useful elastomeric range and superior oxidative stability. nasa.gov Future research is expected to expand upon these initial findings to develop a new generation of advanced functional materials.

The inherent properties of fluorinated polymers, such as high thermal and chemical stability, low surface energy, and excellent dielectric properties, make them suitable for a variety of demanding applications. nih.govnih.gov Polymers incorporating this compound could find use in advanced coatings for harsh environments, high-performance membranes for separations, and as dielectric materials in next-generation electronics. rsc.orgrsc.org The long perfluoroalkyl chain of sebaconitrile (B1670059) could impart a high degree of hydrophobicity and oleophobicity, making these materials ideal for self-cleaning and anti-fouling surfaces. Furthermore, the triazine rings formed during polymerization contribute to the exceptional thermal stability of the resulting polymers. nasa.govnasa.gov

| Application Area | Potential Material | Key Properties |

| Aerospace | Perfluoroalkylene triazine elastomers | High thermal and oxidative stability, broad elastomeric range |

| Coatings | Fluorinated polymers | Chemical inertness, hydrophobicity, oleophobicity |

| Electronics | Dielectric materials | Low dielectric constant, high thermal stability |

| Membranes | Separation membranes | High chemical and thermal resistance, tailored porosity |

Integration of Computational and Experimental Methodologies

The development of new materials based on this compound can be significantly accelerated through the integration of computational and experimental approaches. wseas.com While specific computational studies on this compound are not yet prevalent, the methodologies applied to other perfluorinated compounds can provide a roadmap for future research. digitellinc.combohrium.com Computational modeling, such as density functional theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of the monomer and its oligomers. This can aid in the design of more efficient synthetic routes and provide insights into polymerization mechanisms.

Molecular dynamics (MD) simulations can be employed to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical properties, and transport properties for small molecules. nih.gov This predictive capability can guide experimental efforts by identifying the most promising polymer architectures for specific applications. The synergy between computational prediction and experimental validation will be crucial for optimizing the performance of these advanced materials and reducing the time and cost associated with their development.

Development of Novel Biosensing Platforms

While this compound itself is not a biological molecule, polymers derived from it could play a significant role in the development of novel biosensing platforms. acs.org The unique surface properties and chemical inertness of fluorinated polymers make them excellent candidates for use as coatings on sensor surfaces to reduce non-specific binding and improve signal-to-noise ratios. nih.gov

Future research could explore the functionalization of this compound-based polymers to create specific recognition sites for target analytes. For example, molecularly imprinted polymers (MIPs) could be created using a perfluorinated matrix for the detection of various per- and polyfluoroalkyl substances (PFAS) in environmental samples. researchgate.netmdpi.com The low refractive index of some fluorinated polymers could also be advantageous in the design of optical sensors, such as those based on surface plasmon resonance (SPR). researchgate.net Furthermore, the development of fluorescent protein-based biosensors could be enhanced by using fluorinated polymer substrates that minimize background fluorescence and improve sensor stability. nih.govmdpi.com The integration of these novel materials with advanced detection technologies holds the promise of creating highly sensitive and selective biosensors for a wide range of applications in environmental monitoring, medical diagnostics, and food safety.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols and characterization methods for Perfluorosebaconitrile in laboratory settings?

- Methodological Answer : Synthesis should follow fluorination protocols using perfluoroalkyl precursors, with strict inert gas conditions to prevent hydrolysis. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation (e.g., -NMR for fluorine environments) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity should be validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with retention indices cross-referenced against known standards .

- Key Data : Include tabulated spectral peaks (e.g., -NMR shifts at δ -80 to -120 ppm) and retention times under standardized GC conditions.

Q. Which analytical techniques are most effective for quantifying trace amounts of this compound in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal for sensitivity. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Isotope dilution with -labeled analogs is recommended for internal calibration to mitigate matrix effects .

- Key Data : Provide detection limits (e.g., LOD < 0.1 ng/L) and recovery rates (%) across different matrices (water, soil, biological tissues).

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s environmental persistence across different studies?

- Methodological Answer : Conduct cross-laboratory validation using standardized OECD 307 guidelines for hydrolysis and photolysis. Apply systematic error analysis (e.g., Monte Carlo simulations) to identify variability sources, such as pH-dependent degradation or matrix interference. Meta-analyses of half-life () data should stratify results by experimental conditions (e.g., UV intensity, temperature) .

- Key Data : Compare values under controlled vs. field conditions, highlighting confidence intervals.

Q. What experimental designs are suitable for investigating this compound’s mechanistic pathways in biological systems?

- Methodological Answer : Use in vitro hepatocyte models with stable isotope tracers (e.g., -labeled this compound) to track metabolic byproducts. Pair with transcriptomic profiling (RNA-seq) to identify gene expression changes linked to oxidative stress or peroxisome proliferation. Dose-response studies should adhere to OECD 453 (Extended One-Generation Reproductive Toxicity Study) protocols .

- Key Data : Tabulate metabolic intermediates (e.g., perfluorinated carboxylic acids) and EC values for cytotoxicity endpoints.

Q. How can computational modeling predict this compound’s reactivity with common environmental oxidants?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic attack sites. Validate with kinetic experiments using ozone or hydroxyl radicals, comparing computed activation energies () with empirical Arrhenius plots. Solvent effects should be modeled via polarizable continuum models (PCM) .

- Key Data : Provide computed values (eV) and experimental rate constants () at varying temperatures.

Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of hypotheses about this compound’s bioaccumulation potential?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use existing bioconcentration factor (BCF) data from structurally analogous perfluorinated compounds (e.g., PFOS, PFOA).

- Novelty : Investigate understudied trophic transfer mechanisms in aquatic food webs.

- Ethical : Adhere to ARRIVE guidelines for animal studies .

Q. How should researchers address gaps in the literature on this compound’s long-term stability in polymer applications?

- Methodological Answer : Conduct accelerated aging tests (e.g., ASTM F1980) under elevated temperatures and humidity. Pair with Fourier-transform infrared spectroscopy (FT-IR) to monitor C-F bond degradation. Use failure mode and effects analysis (FMEA) to prioritize degradation pathways .

Data Reporting Standards

Q. What are the minimum data requirements for publishing this compound-related findings in peer-reviewed journals?

- Methodological Answer : Follow MIARE guidelines (Minimum Information About a Research Experiment):

- Synthesis : Detailed reaction conditions (catalysts, solvents, yields).

- Characterization : Full spectral datasets (NMR, MS) in supporting information.

- Toxicity : EC/LC values with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.